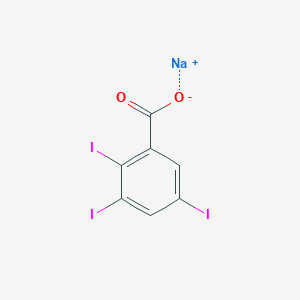

Benzoic acid, 2,3,5-triiodo-, sodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,5-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJUZMKVODOVJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-82-4 (Parent) | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80169381 | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-12-3 | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Benzoic acid, 2,3,5-triiodo-, sodium salt, a compound of significant interest in plant biology and potentially other areas of chemical and pharmaceutical research. This document details established synthesis methodologies, purification protocols, and key characterization data.

Synthesis of 2,3,5-Triiodobenzoic Acid

The primary route to obtaining the sodium salt is through the synthesis of its corresponding free acid, 2,3,5-triiodobenzoic acid (TIBA). A common and effective method involves the direct iodination of an aminobenzoic acid precursor.

Experimental Protocol: Iodination of 3-Aminobenzoic Acid

This protocol outlines the synthesis of a triiodinated aminobenzoic acid derivative, a key intermediate.

Materials:

-

3-Aminobenzoic acid

-

Sodium Iodide Dichloride (NaICl₂)

-

Hydrochloric acid (HCl)

-

Sodium metabisulfite

-

Ethanol

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 1.64 moles of 3-aminobenzoic acid in an acidic aqueous medium.

-

Slowly add 5.0 moles of sodium iodide dichloride (NaICl₂) to the reaction mixture.

-

Maintain the reaction temperature between 50-55°C and stir continuously for 24 hours.

-

After 24 hours, quench the reaction with a solution of sodium metabisulfite to remove any excess iodine.

-

The resulting precipitate, 3-amino-2,4,6-triiodobenzoic acid, is collected by filtration.

-

Wash the crude product with deionized water and dry under vacuum.

A similar oxidative iodination can be achieved using iodine (I₂) and hydrogen peroxide (H₂O₂) in ethanol under reflux at 80°C.[1]

Synthesis of this compound

The synthesized 2,3,5-triiodobenzoic acid is then converted to its water-soluble sodium salt via neutralization.

Experimental Protocol: Neutralization

Materials:

-

2,3,5-Triiodobenzoic acid (TIBA)

-

Sodium hydroxide (NaOH) solution (20%)

-

Deionized water

Procedure:

-

Dissolve the crude 2,3,5-triiodobenzoic acid in deionized water.

-

While stirring, slowly add a 20% sodium hydroxide solution dropwise until the pH of the solution reaches 7-8.[1]

-

Monitor the pH carefully to avoid the formation of impurities.

-

The resulting solution contains the sodium salt of 2,3,5-triiodobenzoic acid.

Purification of this compound

Purification of the sodium salt is crucial to remove unreacted starting materials, by-products, and other impurities. Seeded cooling crystallization is a highly effective method for obtaining a high-purity product.[1]

Experimental Protocol: Seeded Cooling Crystallization

Materials:

-

Crude solution of this compound

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite

-

Seed crystals of pure this compound

Procedure:

-

Adjust the pH of the crude sodium salt solution to 3-5 using a sodium hydroxide solution at a temperature of 70-95°C.[1]

-

Add sodium bisulfite (0.10–0.50 mol per mole of product) to the solution to reduce any residual iodine.[1]

-

Introduce a small quantity of seed crystals to initiate nucleation.[1]

-

Cool the solution gradually at a rate of 1.5–5°C per hour until it reaches a temperature of 15–35°C. This controlled cooling process should take between 10 to 30 hours.[1]

-

Collect the precipitated high-purity crystals by filtration.

-

Wash the crystals with a minimal amount of cold deionized water.

-

Dry the purified this compound under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data for 2,3,5-triiodobenzoic acid and its sodium salt.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₃I₃O₂ | PubChem |

| Molecular Weight | 499.81 g/mol | PubChem |

| Melting Point | 220-222 °C (for the free acid) | Sigma-Aldrich |

| Purity (HPLC) | ≥97% to ≥98% | Sigma-Aldrich, Avantor |

| Synthesis Yield | ~75% (for the iodination of 3-aminobenzoic acid) | Benchchem |

Table 1: Physicochemical Properties and Synthesis Yield

| Analysis Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |

| Titration Analysis | To quantify the concentration of the acidic or basic functional groups and assess purity. |

| 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

Table 2: Analytical Characterization Methods

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Biological Signaling Pathway Inhibition

Caption: Inhibition of polar auxin transport by this compound.

References

Unraveling the Intricacies of 2,3,5-Triiodobenzoic Acid (TIBA): A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic Acid (TIBA), a synthetic auxin transport inhibitor, has long been a pivotal tool in plant biology research. Its sodium salt form is widely utilized to probe the multifaceted roles of auxin in plant growth and development. This technical guide provides an in-depth exploration of the core mechanism of action of TIBA in plants, consolidating current understanding for researchers, scientists, and professionals in drug development. The guide details its primary function in disrupting polar auxin transport and delves into the downstream consequences on cellular processes, including vesicle trafficking and actin cytoskeleton dynamics. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this domain.

Introduction

Auxins, a class of plant hormones, play a crucial role in regulating virtually every aspect of plant growth and development, from cell elongation and division to organ patterning and tropic responses. The directional flow of auxin, known as polar auxin transport, is essential for establishing and maintaining auxin gradients that underpin these developmental processes. 2,3,5-Triiodobenzoic acid (TIBA) is a well-established and potent inhibitor of this transport system. By disrupting the directional movement of auxin, TIBA serves as a powerful chemical tool to dissect auxin-dependent physiological and morphological phenomena in plants. This guide aims to provide a comprehensive technical overview of TIBA's mechanism of action, supported by experimental evidence and methodologies.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The primary and most well-documented mechanism of action of TIBA is the inhibition of polar auxin transport. This inhibition is not absolute but rather concentration-dependent, allowing for a nuanced investigation of auxin flow dynamics.

Quantitative Data on TIBA's Inhibitory Effect

The inhibitory effect of TIBA on auxin transport has been quantified in various plant systems. The following table summarizes data adapted from studies on cucumber hypocotyls, illustrating the dose-dependent inhibition of Indole-3-acetic acid (IAA) transport.

| TIBA Concentration (µM) | Inhibition of [³H]IAA Transport (%) |

| 0.1 | ~5 |

| 0.3 | ~20 |

| 1.0 | ~45 |

| 3.0 | ~60 |

| 10.0 | ~75 |

Data adapted from a study on dark-grown cucumber hypocotyls. The inhibition is expressed as a percentage reduction in the transport of radiolabeled IAA.

Experimental Protocol: Auxin Transport Assay

A common method to quantify polar auxin transport and the effect of inhibitors like TIBA involves the use of radiolabeled auxin.

Objective: To measure the basipetal transport of ¹⁴C-labeled IAA in Arabidopsis thaliana inflorescence stems in the presence and absence of TIBA.

Materials:

-

Wild-type Arabidopsis thaliana plants with inflorescence stems at least 5 cm tall.

-

¹⁴C-labeled IAA (Indole-3-acetic acid).

-

TIBA (2,3,5-triiodobenzoic acid).

-

Agar.

-

Microcentrifuge tubes.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Pipettes, scalpels, and forceps.

Procedure:

-

Prepare agar blocks (1% w/v) containing 1 µM ¹⁴C-IAA. For the inhibitor treatment, prepare a second set of agar blocks containing 1 µM ¹⁴C-IAA and 10 µM TIBA.

-

Excise 2.5 cm segments from the base of the inflorescence stems.

-

Place the apical end of each stem segment into a donor agar block (with or without TIBA).

-

Place the basal end of each stem segment onto a receiver agar block (plain agar).

-

Incubate the setup in a humid chamber in the dark for 18 hours to allow for auxin transport.

-

After incubation, remove the basal 5 mm of the stem segment and the receiver block and place them into a scintillation vial.

-

Add 5 mL of scintillation cocktail to each vial.

-

Quantify the amount of radioactivity in each vial using a liquid scintillation counter.

-

Calculate the amount of auxin transported by comparing the radioactivity in the receiver blocks from the control and TIBA-treated samples.

Cellular Mechanisms: Interference with Vesicle Trafficking and PIN Protein Localization

TIBA's inhibitory effect on auxin transport is intricately linked to its impact on the subcellular trafficking of auxin efflux carriers, primarily the PIN-FORMED (PIN) proteins. These proteins are dynamically cycled between the plasma membrane and endosomal compartments, and their polar localization determines the direction of auxin flow.

Disruption of PIN Protein Cycling

TIBA has been shown to interfere with the endo- and exocytosis of PIN proteins, leading to their mislocalization and a subsequent reduction in polar auxin transport. A key experimental approach to studying this phenomenon is the use of Brefeldin A (BFA), a fungal toxin that inhibits vesicle trafficking and causes the accumulation of endocytosed proteins in so-called "BFA bodies."

Experimental Protocol: Brefeldin A (BFA) Washout Assay

This protocol is designed to visualize the effect of TIBA on the recycling of PIN proteins to the plasma membrane after their accumulation in BFA bodies.

Objective: To assess the effect of TIBA on the trafficking of PIN1-GFP in Arabidopsis thaliana root cells.

Materials:

-

Arabidopsis thaliana seedlings expressing a PIN1-GFP fusion protein.

-

Brefeldin A (BFA).

-

TIBA.

-

Confocal laser scanning microscope.

-

Microscope slides and coverslips.

-

Liquid growth medium.

Procedure:

-

Mount 5-day-old Arabidopsis seedlings expressing PIN1-GFP in liquid growth medium on a microscope slide.

-

Treat the seedlings with 50 µM BFA for 60-90 minutes to induce the formation of BFA bodies containing PIN1-GFP.

-

Image the root cells using a confocal microscope to confirm the accumulation of PIN1-GFP in BFA bodies.

-

Wash out the BFA by replacing the medium with fresh liquid growth medium. For the treatment group, replace the medium with a solution containing 25 µM TIBA.

-

Image the same cells at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.

-

Observation: In control cells, PIN1-GFP will gradually relocalize to the plasma membrane after BFA washout. In TIBA-treated cells, the recovery of PIN1-GFP to the plasma membrane will be significantly inhibited, with the protein remaining in intracellular agglomerations.

Visualization of Vesicle Trafficking and PIN Localization

The following diagrams illustrate the proposed mechanism of TIBA's action on PIN protein trafficking.

Caption: Simplified model of PIN1 protein cycling and the inhibitory effect of TIBA.

Impact on the Actin Cytoskeleton

Emerging evidence indicates that TIBA's effects on vesicle trafficking are mediated through its interaction with the actin cytoskeleton. The dynamic network of actin filaments serves as tracks for the movement of vesicles, including those carrying PIN proteins.

Induction of Actin Filament Bundling

Studies have shown that TIBA treatment leads to a significant reorganization of the actin cytoskeleton, characterized by the formation of thick bundles of actin filaments. This alteration of actin architecture is believed to impede the motility of vesicles, thereby disrupting PIN protein trafficking and polar auxin transport.

Experimental Protocol: Live-Cell Imaging of the Actin Cytoskeleton

Visualizing the dynamic changes in the actin cytoskeleton in response to TIBA requires live-cell imaging techniques.

Objective: To observe the effect of TIBA on the organization of the actin cytoskeleton in Arabidopsis thaliana root epidermal cells.

Materials:

-

Arabidopsis thaliana seedlings expressing a fluorescently tagged actin-binding domain (e.g., GFP-fABD2).

-

TIBA.

-

Confocal laser scanning microscope with a high-sensitivity detector suitable for live-cell imaging.

-

Micro-perfusion chamber for long-term imaging.

Procedure:

-

Grow Arabidopsis seedlings expressing GFP-fABD2 vertically on agar plates for 5-7 days.

-

Mount a seedling in a micro-perfusion chamber with liquid growth medium.

-

Locate and image the epidermal cells of the root elongation zone using the confocal microscope. Acquire a time-lapse series of images to establish a baseline of normal actin dynamics.

-

Introduce liquid growth medium containing 25 µM TIBA into the perfusion chamber.

-

Continue to acquire time-lapse images for at least 60 minutes after the addition of TIBA.

-

Analysis: Compare the organization of actin filaments before and after TIBA treatment. Quantify changes in actin bundling using image analysis software to measure parameters such as filament density, bundling index (e.g., skewness of pixel intensity), and filament orientation.

Visualization of TIBA's Effect on the Actin Cytoskeleton

The following diagram illustrates the proposed mechanism of TIBA-induced actin bundling and its downstream consequences.

Caption: Proposed cascade of events following TIBA treatment, leading to altered plant growth.

Conclusion

2,3,5-Triiodobenzoic acid, sodium salt, remains an indispensable tool in plant science. Its primary mechanism of action, the inhibition of polar auxin transport, is now understood to be a consequence of its interference with the dynamic trafficking of PIN auxin efflux carriers. This disruption is, in turn, linked to TIBA's ability to remodel the actin cytoskeleton, inducing the formation of stable actin bundles that impede vesicle motility. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate roles of auxin in plant biology and to explore potential applications in agriculture and beyond. Future research should focus on identifying the direct molecular targets of TIBA and further elucidating the signaling pathways that connect actin dynamics to vesicle trafficking and auxin transport.

A Technical Guide to 2,3,5-Triiodobenzoic Acid, Sodium Salt as a Polar Auxin Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5-triiodobenzoic acid (TIBA) and its sodium salt as a potent inhibitor of polar auxin transport (PAT). It details the compound's mechanism of action, summarizes quantitative data on its inhibitory effects, outlines key experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction: Understanding TIBA's Role in Plant Biology

2,3,5-triiodobenzoic acid (TIBA) is a synthetic compound widely recognized and utilized as a classic inhibitor of polar auxin transport, the directional cell-to-cell flow of the plant hormone auxin.[1][2] Because auxin gradients are fundamental to nearly all aspects of plant growth and development—including embryogenesis, organ patterning, root and shoot architecture, and tropic responses—TIBA serves as an invaluable chemical tool for dissecting these processes.[3][4][5] While TIBA itself is poorly soluble in water, its sodium salt form offers enhanced solubility, making it preferable for applications requiring aqueous solutions.[6][7] This guide focuses on the properties and applications of this widely used inhibitor.

Mechanism of Action: How TIBA Disrupts Auxin Flow

The directional transport of auxin is primarily mediated by the polar, subcellular localization of auxin efflux carriers, most notably the PIN-FORMED (PIN) family of proteins.[3] These proteins are dynamically cycled between the plasma membrane and endosomal compartments, a process that is crucial for establishing and maintaining the direction of auxin flow.[3]

The primary mechanism by which TIBA inhibits polar auxin transport is through the disruption of the actin cytoskeleton, which is essential for the vesicular trafficking of PIN proteins.[3][8] Recent research has elucidated a specific molecular target:

-

Interaction with Villin: TIBA directly binds to villins, a class of actin-binding proteins.[3][8][9]

-

Induction of Actin Bundling: This binding event promotes the oligomerization of villin, leading to excessive bundling of actin filaments and a reduction in actin turnover.[3][8][9]

-

Disruption of PIN Protein Trafficking: The resulting alterations in actin dynamics impair the trafficking of vesicles containing PIN proteins.[1][8] This disruption reduces the abundance and proper polar localization of PIN carriers at the plasma membrane, thereby inhibiting auxin efflux from the cell.[4][8]

While earlier hypotheses suggested that TIBA might act directly at the auxin receptor or move through the same channels as auxin, the evidence for its effect on actin-mediated vesicle trafficking is now well-established as a key mode of action.[8][10]

Quantitative Data on Inhibitory Effects

The efficacy of TIBA as an auxin transport inhibitor is concentration-dependent. Various studies have quantified its effects on physiological and cellular processes.

| Parameter Measured | Organism / System | TIBA Concentration | Observed Effect | Citation(s) |

| Inhibition of Auxin Transport | Corn Coleoptiles | ~5 x 10⁻⁷ M (0.5 µM) | Half-saturation of the inhibitory effect on auxin transport. | [10][11] |

| Root Elongation | Maize | Not specified | 40-60% reduction in root elongation. | [6] |

| Shoot Regeneration | Cannabis sativa | 0.5–2.5 mg/L | Used in combination with Thidiazuron (TDZ) to increase explant response and multiplication rate. | [6] |

| Lodging Prevention | Soybean | 10 g/ha (Foliar spray) | Significant reduction in plant lodging. | [6] |

| General Growth Inhibition | Soybean | 100-200 mg/L | Inhibits top growth, thickens stems, promotes flowering and pod formation. | [7] |

| Lateral Root Formation | Norway Spruce | Not specified | Significantly depressed lateral root formation in seedlings inoculated with Laccaria bicolor. | [12] |

Experimental Protocols

Investigating the effects of TIBA involves a range of established methodologies, from whole-plant assays to in vitro binding studies.

This protocol measures the bulk flow of auxin through excised plant tissue segments and its inhibition by TIBA.

Objective: To quantify the effect of TIBA on the basipetal (downward) transport of auxin in inflorescence stems.

Materials:

-

Wild-type Arabidopsis thaliana plants (5 weeks old)

-

[¹⁴C]IAA (Indole-3-acetic acid) or [³H]IAA

-

TIBA (sodium salt) stock solution

-

Agar

-

Microcentrifuge tubes, razor blades, scintillation vials, scintillation counter

-

Buffer solution (e.g., 5 mM phosphate buffer, pH 5.8)

Methodology:

-

Preparation of Donor Blocks: Prepare a 1% agar solution containing radiolabeled IAA. For the inhibitor treatment, add TIBA to the desired final concentration (e.g., 10-50 µM). Pipette small, uniform droplets of the agar onto a plastic film and allow them to solidify (these are the donor blocks).

-

Plant Material Excision: Excise segments (~2.5 cm) from the base of young inflorescence stems.

-

Assay Setup: Place the stem segments vertically in a humid chamber. Apply a donor block containing [¹⁴C]IAA (with or without TIBA) to the apical (top) cut surface of each segment. Place a "receiver" block of plain agar on the basal (bottom) end.

-

Incubation: Incubate the setup in the dark for a specified period (e.g., 4-18 hours) to allow for auxin transport.[13][14][15]

-

Quantification: After incubation, remove the receiver blocks and place them into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity in the receiver block is proportional to the amount of auxin transported through the stem segment.

-

Data Analysis: Compare the radioactivity counts from TIBA-treated segments to the control (no TIBA) segments to determine the percentage of inhibition.

This protocol visualizes the effect of TIBA on the subcellular localization of PIN proteins.

Objective: To observe TIBA-induced disruption of PIN protein trafficking to the plasma membrane.

Materials:

-

Arabidopsis thaliana seedlings expressing a fluorescently-tagged PIN protein (e.g., PIN2-GFP).

-

Confocal laser scanning microscope.

-

Liquid growth medium.

-

TIBA stock solution.

-

Microscope slides and coverslips.

Methodology:

-

Seedling Growth: Grow PIN2-GFP seedlings vertically on agar plates for 5-7 days.

-

Treatment: Prepare a liquid medium control and a treatment solution containing the desired concentration of TIBA (e.g., 25-50 µM).

-

Mounting and Incubation: Carefully transfer seedlings to a microscope slide with a small amount of the control or TIBA-containing medium. Allow the seedlings to acclimate for a short period (e.g., 30-60 minutes).

-

Microscopy: Image the root epidermal cells using a confocal microscope. Excite the GFP tag with the appropriate laser line (e.g., 488 nm) and collect the emission.

-

Observation: In control cells, PIN2-GFP should show a clear polar localization at the apical plasma membrane. In TIBA-treated cells, observe for changes in this localization, such as an increase in intracellular GFP signal in agglomerated compartments, indicating disrupted trafficking and accumulation in endosomal bodies.[8][9]

This protocol provides quantitative data on the direct molecular interaction between TIBA and a target protein.

Objective: To determine if TIBA directly binds to a purified protein (e.g., Villin).

Materials:

-

Purified, fluorescently-labeled target protein (e.g., His-tagged VLN4).

-

TIBA sodium salt.

-

MST instrument and capillaries.

-

Assay buffer.

Methodology:

-

Sample Preparation: Prepare a series of 16 dilutions of TIBA in the assay buffer.

-

Incubation: Mix each TIBA dilution with a constant concentration of the fluorescently labeled target protein. Incubate at room temperature to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into the MST capillaries and measure the thermophoretic movement of the labeled protein in the MST instrument. The movement of the protein through a temperature gradient changes upon ligand binding.

-

Data Analysis: Plot the change in thermophoresis against the logarithm of the TIBA concentration. Fit the resulting binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity between TIBA and the target protein. A successful experiment would demonstrate a specific binding affinity, as was shown for TIBA and the C-terminal headpiece domain of VLN4.[9]

Physiological Consequences and Applications

By inhibiting the establishment of auxin gradients, TIBA induces a wide range of physiological effects, making it a versatile tool for both basic research and agriculture.

-

Research Applications: TIBA is used to create "chemical knockouts" of auxin transport, allowing researchers to study developmental processes that are dependent on auxin gradients, such as embryogenesis, organ formation, apical dominance, and tropisms.[4][6][16]

-

Agricultural Applications: In agriculture, TIBA is applied as a plant growth regulator. For example, in soybeans, it is used to inhibit excessive vegetative growth, leading to thicker stems that are more resistant to lodging (bending over).[6][17] It can also be used to promote flowering and lateral bud growth.[7][17]

Conclusion

2,3,5-triiodobenzoic acid and its sodium salt are powerful and specific inhibitors of polar auxin transport. The well-characterized mechanism, involving the disruption of actin dynamics through direct interaction with villin, provides a clear molecular basis for its effects.[8][9] Its utility is demonstrated through decades of use in fundamental plant biology research and its successful application in agriculture as a growth regulator. The protocols and data presented in this guide offer a solid foundation for professionals seeking to employ TIBA as a tool to investigate or manipulate auxin-dependent processes.

References

- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polar auxin transport - Wikipedia [en.wikipedia.org]

- 3. plantae.org [plantae.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Benzoic acid, 2,3,5-triiodo-, sodium salt | 17274-12-3 | Benchchem [benchchem.com]

- 7. Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBAâ - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 8. An Auxin Transport Inhibitor Targets Villin-Mediated Actin Dynamics to Regulate Polar Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 1-N-naphthylphthalamic acid and 2,3,5-triiodobenzoic acid : In-vitro binding to particulate cell fractions and action on auxin transport in corn coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Transport of the Two Natural Auxins, Indole-3-Butyric Acid and Indole-3-Acetic Acid, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetic analysis of the effects of polar auxin transport inhibitors on root growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

The Discovery and Enduring Legacy of 2,3,5-Triiodobenzoic Acid Sodium Salt: A Technical Guide for Researchers

An in-depth exploration of the history, mechanism of action, and research applications of a pivotal molecule in plant biology and beyond.

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, commonly known in its acid form as 2,3,5-triiodobenzoic acid (TIBA), stands as a molecule of significant historical and scientific importance. Initially identified for its profound effects on plant growth and development, its utility has since expanded, touching upon fields as diverse as medical imaging and cancer research. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted research applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its mechanism of action as a potent polar auxin transport inhibitor, present key quantitative data from foundational and contemporary studies, and provide detailed experimental protocols that have been instrumental in elucidating its biological functions.

A Historical Perspective: The Dawn of Anti-Auxins

The story of TIBA begins in the early 1940s, a period of burgeoning interest in the chemical regulation of plant growth. The discovery of auxins, the master regulators of plant development, spurred a search for synthetic molecules that could mimic or antagonize their effects. In a landmark 1942 paper published in Contributions from Boyce Thompson Institute, P.W. Zimmermann and A.E. Hitchcock first described the biological activity of a series of substituted phenoxy and benzoic acids, including 2,3,5-triiodobenzoic acid. Their work established TIBA as one of the first recognized "anti-auxins," substances that could counteract the effects of natural auxins.

This discovery opened new avenues for manipulating plant architecture and physiology. By the mid-20th century, researchers began to explore the practical applications of TIBA in agriculture. Early field trials demonstrated its potential to modify crop growth, leading to its use as a plant growth regulator to increase yields in various crops.

Mechanism of Action: Disrupting the Polar Flow of Auxin

The primary mechanism by which TIBA exerts its effects on plant development is through the inhibition of polar auxin transport (PAT). Auxin, primarily indole-3-acetic acid (IAA), is directionally transported from cell to cell, creating gradients that are crucial for processes such as embryogenesis, organ formation, and tropic responses. This directional transport is mediated by a sophisticated system of influx and efflux carriers, most notably the PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) families of proteins.

TIBA disrupts this finely tuned process, not by directly binding to the auxin receptors, but through a more nuanced mechanism involving the cellular cytoskeleton. Recent research has illuminated a key interaction between TIBA and villin , an actin-binding protein.

The TIBA-Villin Interaction and Actin Cytoskeleton Remodeling

TIBA has been shown to directly interact with the C-terminal headpiece domain of villin proteins. This binding event induces the oligomerization of villin, leading to the excessive bundling of actin filaments. The actin cytoskeleton serves as a dynamic network of tracks for the trafficking of vesicles containing cellular components, including the PIN auxin efflux carriers. The TIBA-induced hyper-bundling of actin filaments disrupts this network, impairing the trafficking and proper localization of PIN proteins to the plasma membrane.

This disruption of PIN protein cycling effectively reduces the number of functional auxin efflux carriers at the cell surface, thereby inhibiting the polar transport of auxin out of the cell. The accumulation of auxin within cells and the disruption of auxin gradients lead to the wide range of physiological effects observed upon TIBA application.

Applications in Research and Agriculture

The unique mode of action of TIBA has made it an invaluable tool in plant biology research and a practical agent in agriculture.

Research Applications

As a potent and specific inhibitor of polar auxin transport, TIBA has been instrumental in dissecting the role of auxin gradients in a multitude of developmental processes, including:

-

Embryogenesis and organogenesis: Studies using TIBA have demonstrated the critical requirement of polar auxin transport for the establishment of apical-basal polarity in embryos and the initiation of new organs such as leaves and flowers.

-

Root development: TIBA has been used to investigate the role of auxin transport in lateral root formation, root gravitropism, and overall root system architecture.

-

Vascular development: The formation of vascular strands is highly dependent on directional auxin flow, and TIBA has been used to study and perturb these processes.

Agricultural Applications

In agriculture, TIBA has been employed to modify crop morphology and enhance yield. By altering auxin distribution, TIBA can influence:

-

Apical dominance: Inhibition of downward auxin flow can reduce apical dominance, leading to increased branching and a bushier plant architecture.

-

Flowering and fruit set: By manipulating auxin levels, TIBA can promote flowering and increase the number of pods and seeds in certain crops.

-

Lodging prevention: In cereal crops, TIBA can promote shorter, sturdier stems, reducing the risk of lodging (bending or breaking of stems).

Table 1: Quantitative Effects of 2,3,5-Triiodobenzoic Acid (TIBA) on Crop Yield

| Crop | TIBA Application Rate | Observed Effect | Reference |

| Soybean | 19 g/ha at flowering | 15-20% increase in yield | Field studies in the 1960s-70s |

| Soybean | 50-150 ppm | 7.32% to 21.50% increase in yield per plant | Jahan and Khan, 2014[1][2] |

| Chickpea | 30 ppm (seed soaking) | 85.76% increase in yield per plant | Adam et al., 2018 |

Table 2: Inhibitory Concentration of 2,3,5-Triiodobenzoic Acid (TIBA) on Polar Auxin Transport

| Parameter | Concentration | Plant System | Reference |

| Half-saturation of inhibitory effect | ~5 x 10-7 M | Corn coleoptiles | Thomson et al., 1973 |

Experimental Protocols: The Agar Block Diffusion Assay

A classic method to quantify polar auxin transport and the effect of inhibitors like TIBA is the agar block diffusion assay, often performed with coleoptiles of grass seedlings such as oat (Avena sativa) or corn (Zea mays).

Principle

This assay measures the amount of radiolabeled auxin that is transported through a section of plant tissue from a donor agar block to a receiver agar block over a specific period. The inclusion of an inhibitor in the donor or receiver block, or in the tissue itself, allows for the quantification of its effect on transport.

Detailed Methodology

-

Plant Material Preparation:

-

Germinate oat or corn seeds in the dark for 3-4 days to obtain etiolated coleoptiles.

-

Excise uniform sections (e.g., 5-10 mm in length) from the sub-apical region of the coleoptiles.

-

-

Preparation of Agar Blocks:

-

Donor Blocks: Prepare a 1.5% (w/v) agar solution containing a known concentration of radiolabeled auxin (e.g., 3H-IAA or 14C-IAA) and, if testing for inhibition, the desired concentration of TIBA. Pour into a mold to create small, uniform blocks.

-

Receiver Blocks: Prepare plain 1.5% (w/v) agar blocks of the same dimensions.

-

-

Assay Setup:

-

Place a receiver agar block on a glass slide.

-

Carefully place the excised coleoptile section on top of the receiver block with its morphological base in contact with the agar.

-

Place a donor agar block on the apical end of the coleoptile section.

-

Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours) to allow for auxin transport.

-

-

Quantification:

-

After the incubation period, remove the receiver block.

-

Place the receiver block in a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity in the receiver block using a liquid scintillation counter.

-

The amount of radioactivity is directly proportional to the amount of auxin transported through the tissue section.

-

-

Data Analysis:

-

Compare the radioactivity in the receiver blocks from control (no inhibitor) and TIBA-treated setups.

-

Calculate the percentage of inhibition of polar auxin transport caused by TIBA.

-

By testing a range of TIBA concentrations, an IC50 value (the concentration that causes 50% inhibition) can be determined.

-

Broader Implications and Future Directions

While the primary focus of TIBA research has been in plant science, its influence extends to other biological systems. Its ability to interact with the actin cytoskeleton has made it a tool to study actin dynamics in diverse eukaryotic cells, including yeast and mammalian cells. Furthermore, as an iodinated benzoic acid derivative, it has been investigated for its properties as a contrast agent in medical imaging and has even shown potential anti-tumor activity, although these applications are less developed than its role in plant biology.

The story of 2,3,5-triiodobenzoic acid sodium salt is a testament to the power of chemical tools in unraveling complex biological processes. From its discovery as a modulator of plant growth to its modern use in dissecting the molecular machinery of cellular transport, TIBA continues to be a relevant and valuable compound for researchers across disciplines. Future research may further elucidate its off-target effects, explore its potential in combination with other plant growth regulators for synergistic effects in agriculture, and continue to leverage its unique properties to probe the intricacies of the eukaryotic cytoskeleton.

References

In-Depth Technical Guide: Benzoic acid, 2,3,5-triiodo-, sodium salt (CAS Number: 17274-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 2,3,5-triiodo-, sodium salt, with the CAS number 17274-12-3, is a halogenated derivative of benzoic acid. This compound is primarily recognized for its potent activity as a plant growth regulator, specifically as an inhibitor of polar auxin transport. Its unique chemical structure, featuring three iodine atoms on the benzene ring, confers specific biological activities that have made it a valuable tool in agricultural science and plant biology research. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, experimental protocols, and spectroscopic data. While its primary application is in plant science, this guide also briefly explores other potential, less-documented activities.

Physicochemical Properties

The sodium salt of 2,3,5-triiodobenzoic acid is a white to off-white powder. The introduction of the sodium salt functional group significantly enhances its water solubility compared to its free acid form, 2,3,5-triiodobenzoic acid (TIBA).

| Property | Value | Reference(s) |

| CAS Number | 17274-12-3 | |

| Molecular Formula | C₇H₂I₃NaO₂ | |

| Molecular Weight | 521.79 g/mol | |

| Appearance | White to off-white powder | [1] |

| Solubility | Highly soluble in water. Soluble in ethanol, acetone, and ether. | [2] |

| Melting Point | 220-222 °C (for the free acid) | [3] |

Mechanism of Action in Plants: Auxin Transport Inhibition

The primary and most well-documented biological activity of 2,3,5-triiodobenzoic acid and its sodium salt is the inhibition of polar auxin transport in plants. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, apical dominance, and root formation.

The mechanism of action involves the disruption of auxin efflux from cells, which is mediated by two main types of transporter proteins: PIN-FORMED (PIN) and ATP-binding cassette B (ABCB) transporters. It is understood that 2,3,5-triiodobenzoic acid interferes with the actin cytoskeleton, which is essential for the trafficking and localization of these transport proteins to the plasma membrane. By disrupting the actin dynamics, the proper positioning and function of PIN and ABCB transporters are impaired, leading to a reduction in the directional flow of auxin.

Experimental Protocols

Preparation of Stock Solutions

Due to the small quantities often required for biological assays, it is recommended to prepare concentrated stock solutions.

-

For Foliar Application: Dissolve 1 gram of 2,3,5-triiodobenzoic acid (the free acid form, TIBA) in 100 ml of ethanol to create a stock solution. This stock can then be diluted with distilled water to the desired final concentration for spraying. For the sodium salt, which is water-soluble, a stock solution can be prepared directly in distilled water.[4]

-

For Plant Tissue Culture: A common stock solution concentration is 1 mg/mL. Dissolve the compound in a small amount of 1N NaOH before bringing it to the final volume with distilled water. The stock solution should be stored at 2-8°C and protected from light. For incorporation into media, the stock solution is added to the autoclaved media after it has cooled to a manageable temperature.[5][6]

Foliar Application for Crop Yield Enhancement

Foliar spraying is a common method for applying 2,3,5-triiodobenzoic acid or its sodium salt to influence plant growth and improve crop yields.

-

Objective: To reduce lodging and increase pod set in soybeans.

-

Materials:

-

2,3,5-triiodobenzoic acid sodium salt

-

Distilled water

-

Surfactant (optional, to improve leaf coverage)

-

Foliar sprayer (handheld or boom sprayer)

-

-

Procedure:

-

Prepare a spray solution with a concentration of 100-200 mg/L (ppm) of 2,3,5-triiodobenzoic acid sodium salt in water. A surfactant may be added according to the manufacturer's recommendations.

-

Apply the solution as a fine mist to the foliage of the soybean plants during the early to full flowering stage.[2][4]

-

Ensure thorough coverage of the plant canopy.

-

Application should be done during cooler parts of the day (early morning or late evening) to minimize evaporation and enhance absorption.

-

-

Quantitative Analysis:

-

Lodging Score: Visually assess and score the degree of lodging on a predefined scale at various days after application.

-

Yield Components: At harvest, measure parameters such as the number of pods per plant, number of seeds per pod, and total seed weight per unit area.

-

Spectroscopic Data

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra of 2,3,5-triiodobenzoic acid have been analyzed, providing insights into its molecular structure and bonding. The assignments are based on a Cₛ point group symmetry.

| Wavenumber (cm⁻¹) FTIR | Wavenumber (cm⁻¹) Raman | Vibrational Assignment |

| 3440 | - | O-H Stretch |

| 3070 | 3070 | C-H Stretch |

| 1700 | 1700 | C=O Stretch |

| 1580 | 1580 | C-C Stretch |

| 1420 | 1420 | C-O-H in-plane bend |

| 1280 | 1280 | C-O Stretch |

| 870 | 870 | C-H out-of-plane bend |

| 680 | 680 | C-I Stretch |

| 540 | 540 | C-C-C in-plane bend |

Data extracted from Chaman and Verma (2003).[7]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2,3,5-triiodobenzoic acid is relatively simple due to the limited number of protons on the aromatic ring. The spectrum would be expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, although its observation can be dependent on the solvent and concentration.

Note: A clear, high-resolution spectrum with assigned chemical shifts and coupling constants was not available in the searched literature. Researchers should obtain a spectrum of their specific sample for detailed analysis.

Mass Spectrometry (Electron Ionization)

The electron ionization (EI) mass spectrum of 2,3,5-triiodobenzoic acid provides information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 499.8, corresponding to the molecular weight of the free acid.

-

Key Fragmentation Peaks: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, 17 Da) and the carboxyl group (-COOH, 45 Da). The presence of iodine atoms will also lead to characteristic fragmentation patterns, including the loss of iodine atoms (127 Da).

| m/z | Possible Fragment |

| 500 | [C₇H₃I₃O₂]⁺ (Molecular Ion) |

| 483 | [M - OH]⁺ |

| 455 | [M - COOH]⁺ |

| 373 | [M - I]⁺ |

| 246 | [M - 2I]⁺ |

| 119 | [M - 3I]⁺ |

Data interpreted from NIST WebBook and ChemicalBook.[8][9]

Other Potential Applications

While the primary application of 2,3,5-triiodobenzoic acid sodium salt is in plant biology, some preliminary research suggests other potential uses. However, the data in these areas is limited and requires further investigation.

-

Antibacterial Activity: Some studies have explored the antimicrobial properties of iodine-containing benzoate derivatives. The presence of iodine in the molecular structure may contribute to antibacterial effects, but specific studies on the antibacterial spectrum and efficacy of 2,3,5-triiodobenzoic acid sodium salt are not widely available.

-

Animal Growth Promotion: The use of various compounds as growth promoters in animal feed is a common practice. However, there is no substantial evidence in the reviewed literature to support the use of 2,3,5-triiodobenzoic acid sodium salt for this purpose. The general term "growth promoter" in some contexts may be conflated with its role as a plant growth regulator.

Safety and Handling

-

Hazard Class: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling the solid compound or its solutions.

-

First Aid:

-

If Swallowed: Rinse mouth and seek medical attention.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a well-characterized molecule with a primary and significant role as an auxin transport inhibitor in plants. Its utility in agricultural research and crop production is well-documented. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and experimental applications, with a focus on providing actionable information for researchers. While other biological activities have been suggested, they remain largely unexplored and require further rigorous scientific investigation.

References

- 1. rsc.org [rsc.org]

- 2. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 3. Plant-Derived Smoke Mitigates the Inhibitory Effects of the Auxin Inhibitor 2,3,5-Triiodo Benzoic Acid (TIBA) by Enhancing Root Architecture and Biochemical Parameters in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbotsociety.org [bdbotsociety.org]

- 5. toku-e.com [toku-e.com]

- 6. phytotechlab.com [phytotechlab.com]

- 7. Laser Raman and FTIR spectra of 2,3,5-tri-iodobenzoic acid | Semantic Scholar [semanticscholar.org]

- 8. Benzoic acid, 2,3,5-triiodo- [webbook.nist.gov]

- 9. 2,3,5-Triiodobenzoic acid(88-82-4) MS spectrum [chemicalbook.com]

"Benzoic acid, 2,3,5-triiodo-, sodium salt" molecular structure and properties

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of Benzoic acid, 2,3,5-triiodo-, sodium salt. It is intended for researchers, scientists, and professionals in drug development and plant biology, offering detailed data, experimental protocols, and visualizations of its mechanisms of action.

Molecular Structure and Identification

This compound is a halogenated derivative of benzoic acid.[1] Its structure is characterized by a benzene ring with a carboxylate group and three iodine atoms substituted at the 2, 3, and 5 positions.[1][2] The sodium salt is formed by the neutralization of the carboxylic acid group of 2,3,5-triiodobenzoic acid (TIBA).[1]

Molecular Formula: C₇H₂I₃NaO₂[3] Parent Acid CAS Number: 88-82-4 Sodium Salt CAS Number: 17274-12-3[3]

Physicochemical Properties

The physicochemical properties of both 2,3,5-triiodobenzoic acid (TIBA) and its sodium salt are summarized below. The sodium salt form significantly enhances its solubility in water.[1]

| Property | 2,3,5-Triiodobenzoic Acid (TIBA) | This compound | Reference(s) |

| Molecular Weight | 499.81 g/mol | 521.79 g/mol | [3][4] |

| Appearance | White to off-white or pale yellow crystalline solid/powder.[5][6][7] | - | |

| Melting Point | 220-226 °C | - | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, ether, methanol, NaOH, and KOH.[4][5] | Highly soluble in water.[1] | |

| Purity | >97% (typical commercial grade) | - |

Biological Activity and Mechanism of Action

The primary biological roles of this compound are as a plant growth regulator and, more recently, as an investigational antitumor agent.

Plant Growth Regulation: Auxin Transport Inhibition

TIBA is widely recognized as a potent inhibitor of polar auxin transport (PAT) in plants.[1][4][8] Auxins, like indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous growth and developmental processes.[1] TIBA hinders the directional, top-down (basipetal) transport of auxin within the plant.[5][9] This inhibition leads to various physiological effects:

-

Inhibition of Apical Dominance: By blocking auxin flow from the apical bud, TIBA can reduce the dominance of the main stem, promoting the growth of lateral buds and tillers.[1][5]

-

Dwarfing Effect: Inhibition of terminal growth results in shorter, more compact plants.[5] This property is utilized in agriculture to prevent lodging (bending over) in crops like soybeans.[1][5]

-

Flowering and Rooting: Depending on the concentration, TIBA can promote flowering, induce flower bud formation, or, at lower concentrations, stimulate rooting.[5][10]

-

Somatic Embryogenesis: The compound can suppress somatic embryo formation in plant tissue culture applications.[4]

The mechanism is believed to involve interaction with the actin cytoskeleton, which is crucial for the cellular trafficking of auxin transporters.[1]

Antitumor Activity

Recent studies have explored TIBA's potential as an antitumor agent. It has been used as an X-ray contrast agent, and this application revealed physiological side effects, including the generation of reactive oxygen species (ROS).[11] This ROS-inducing property is the basis for its antitumor effects.

-

Mechanism: TIBA induces cell death in tumor cells by increasing intracellular ROS levels.[11] This leads to significant DNA fragmentation and apoptosis (programmed cell death).[11]

-

Selectivity: Studies have shown that TIBA is more cytotoxic to tumor cell lines (e.g., non-small cell lung cancer and chronic myeloid leukemia) than to normal cells, decreasing tumor cell viability to 20% while leaving 70% of normal renal epithelial cells viable under similar conditions.[11]

Experimental Protocols

This section details methodologies for the synthesis of the compound and for evaluating its biological activity.

Synthesis Protocols

Method 1: Iodination using Iodine Monochloride (ICl) [1] This protocol describes the synthesis of the parent acid, which is then neutralized.

-

Reaction Setup: Dissolve 3-aminobenzoic acid (1.64 mol) in an acidic aqueous medium.

-

Iodination: Add Sodium Iodide Dichloride (NaICl₂), as the iodinating agent (5.0 mol), to the solution.

-

Incubation: Maintain the reaction temperature at 50–55°C for 24 hours.

-

Precipitation & Filtration: The product, 3-amino-2,4,6-triiodobenzoic acid, precipitates out and is collected by filtration. The reported yield is approximately 75%.

-

Neutralization to Sodium Salt: Dissolve the resulting acid in water. Add a 20% sodium hydroxide (NaOH) solution dropwise until the pH reaches 7–8.

-

Crystallization: Concentrate the solution to induce crystallization of the sodium salt.

-

Final Product: Filter and dry the crystals to obtain this compound.

Method 2: Oxidative Iodination with Hydrogen Peroxide [1] This method offers a simpler purification process.

-

Reaction Setup: Dissolve 3-aminobenzoic acid in ethanol.

-

Iodination: Add iodine (I₂, 0.05 mol) and slowly add 30% hydrogen peroxide (H₂O₂, 10 mL) dropwise while refluxing at 80°C.

-

Quenching: After the reaction is complete, add sodium metabisulfite to quench and remove any excess iodine.

-

Filtration: Filter and dry the resulting 3-amino-2,4,6-triiodobenzoic acid. The reported yield is 88%.

-

Neutralization: Proceed with neutralization as described in Step 5 of Method 1.

Biological Activity Assays

The following protocols are adapted from studies on TIBA's antitumor effects.[11]

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate tumor cells (e.g., H460, K562) and normal control cells (e.g., VERO) in 96-well plates and incubate to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of TIBA for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution using a microplate reader. Cell viability is proportional to the absorbance and is expressed as a percentage relative to untreated control cells.

Reactive Oxygen Species (ROS) Detection (H₂DCFDA Assay)

-

Cell Treatment: Treat cells with TIBA as described above.

-

Probe Loading: Load the cells with H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeant fluorescent probe.

-

ROS Reaction: Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Apoptosis and Cell Death Analysis (Flow Cytometry)

-

Cell Preparation: Harvest cells after treatment with TIBA.

-

Staining: Stain the cells with fluorescent markers such as Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like 7-AAD (7-amino-actinomycin D) or Propidium Iodide (which enters dead cells).

-

Analysis: Analyze the stained cell population using a flow cytometer. This allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.

References

- 1. This compound | 17274-12-3 | Benchchem [benchchem.com]

- 2. 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5-Triiodobenzoic acid, sodium salt | C7H2I3NaO2 | CID 23662345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. Teach you how to use 2,3,5-triiodobenzoic acid (TIBA) - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,3,5-triiodobenzoic Acid,2,3,5-triiodobenzoic Acid Bioreagent Manufacturers [pharmachemlab.com]

- 8. 2,3,5-Triiodobenzoic acid | 88-82-4 [chemicalbook.com]

- 9. Influence of 2,3,5-Triiodobenzoic Acid and 1-N-Naphthylphthalamic Acid on Indoleacetic Acid Transport in Carnation Cuttings: Relationship with Rooting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant Growth Inhibitor- 2,3,5-triiodobenzoic acid TIBAâ - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 11. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on "Benzoic acid, 2,3,5-triiodo-, sodium salt" applications

An In-depth Technical Guide to the Applications of Sodium 2,3,5-Triiodobenzoate

Introduction

Sodium 2,3,5-triiodobenzoate, a derivative of benzoic acid, is a multifaceted compound with significant applications in plant biology and medical imaging. Its utility stems from the three iodine atoms attached to the benzene ring, which confer radiopacity, and its ability to interfere with crucial biological transport mechanisms. This document provides a comprehensive review of its primary applications, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Application 1: Plant Growth Regulation

The most prominent application of 2,3,5-Triiodobenzoic acid (TIBA), the acid form of the sodium salt, is as a plant growth regulator. It functions as a potent inhibitor of polar auxin transport, a critical process that governs numerous aspects of plant development.

Mechanism of Action: Auxin Transport Inhibition

Auxins, particularly Indole-3-acetic acid (IAA), are plant hormones that control growth and development by establishing concentration gradients within the plant. This directional flow, known as polar auxin transport, is essential for processes like apical dominance, lateral root formation, and flowering. TIBA disrupts this transport, leading to localized accumulations or depletions of auxin, thereby altering normal growth patterns.[1][2] It selectively inhibits the polar movement of auxins without significantly impacting other hormonal pathways, making it a valuable tool for studying plant hormonal interactions.[2]

Below is a diagram illustrating the inhibitory effect of TIBA on polar auxin transport.

Caption: Mechanism of TIBA as an auxin transport inhibitor.

Quantitative Data on Plant Growth Regulation

The application of TIBA at varying concentrations can produce a range of effects, from promoting flowering to preventing lodging in crops.

| Plant Species | TIBA Concentration | Application Method | Observed Effect | Reference |

| Soybean | 200 mg/kg | Foliar Spray | Thicken stems, prevent lodging, promote flowering, increase production. | [3] |

| Peanut | 200 mg/kg | Foliar Spray | Increase yield and improve fruit quality. | [3] |

| Potato | 100 mg/kg | Foliar Spray | Increase the yield of potato tubers. | [3] |

| Tulip Bulbs | 0.2% and 0.5% (w/w) | In lanolin paste on the basal plate | Promoted shoot growth and flowering in partially cooled bulbs. | [4] |

| Norway Spruce | Not specified | In culture medium | Depressed lateral root formation. | [5] |

Experimental Protocols

Protocol 1: Foliar Spray Application for Crop Yield Enhancement

This protocol is adapted from general recommendations for soybean, peanut, and potato.[3]

-

Preparation of TIBA Solution:

-

Calculate the required amount of TIBA to achieve the target concentration (e.g., 200 mg/kg or 100 mg/kg). Note: TIBA is sparingly soluble in water and may require solubilization in a small amount of ethanol or acetone before dilution with water.[3]

-

Dissolve the calculated TIBA in the solvent, then dilute with water to the final volume. Add a surfactant if necessary to ensure even coverage on the leaves.

-

-

Application:

-

Apply the solution as a fine mist to the plant foliage using a sprayer.

-

Ensure thorough coverage of the leaves.

-

The timing of application is critical and should coincide with the desired developmental stage (e.g., early flowering stage for soybeans).[3]

-

-

Observation:

-

Monitor plants for desired effects, such as increased branching, flower formation, or tuber yield, compared to untreated control plants.

-

Protocol 2: Lanolin Paste Application for Ornamental Plants

This method is based on a study on tulip bulbs.[4]

-

Preparation of TIBA-Lanolin Paste:

-

Melt lanolin to a workable consistency.

-

Weigh the required amount of TIBA to achieve the desired weight-for-weight percentage (e.g., 0.2% or 0.5%).

-

Thoroughly mix the TIBA powder into the melted lanolin until a homogenous paste is formed.

-

-

Application:

-

Apply the paste directly to the target plant tissue. In the case of tulip bulbs, it was applied to the scale around the basal plate.[4]

-

-

Experimental Culture:

-

Grow the treated and control plants under controlled conditions (e.g., greenhouse with specific light and temperature regimes).

-

-

Data Collection:

-

Measure relevant parameters such as shoot length, time to flowering, and number of flowers.

-

Application 2: Radiographic Contrast Agent and Potential Antitumor Agent

The high atomic number of the three iodine atoms in the 2,3,5-triiodobenzoic acid molecule makes it opaque to X-rays. This property allows it to be used as a contrast agent to enhance the visibility of internal structures in medical imaging.[6][7] It forms the core structure for many clinically used contrast agents.[8]

Mechanism of Action: Antitumor Effects

Emerging research has shown that 2,3,5-triiodobenzoic acid (TIBA) can induce cell death in tumor cells.[8][9] This antitumor activity is linked to its ability to generate reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components, leading to apoptosis or necrosis.[9]

The following diagram illustrates the proposed pathway for TIBA-induced cell death.

Caption: Proposed mechanism of TIBA-induced tumor cell death.

Experimental Protocols

Protocol 3: In Vitro Antitumor Activity Assay

This protocol is a generalized procedure based on findings that TIBA induces cell death in tumor cell lines.[8][9]

-

Cell Culture:

-

Culture a relevant tumor cell line (e.g., human glioma cells) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.[8]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

TIBA Treatment:

-

Prepare stock solutions of sodium 2,3,5-triiodobenzoate in a suitable solvent (e.g., sterile water or DMSO) and dilute to various working concentrations in the cell culture medium.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing different concentrations of TIBA. Include an untreated control group.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

After a predetermined incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

ROS Detection:

-

To confirm the mechanism of action, treat cells with TIBA as described above.

-

Before the end of the incubation period, load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify ROS levels.

-

Conclusion

Sodium 2,3,5-triiodobenzoate is a chemical with well-established and emerging applications. Its role as an auxin transport inhibitor is fundamental to its use in agriculture and plant science research, allowing for the manipulation of plant architecture and productivity. Furthermore, its radiopaque properties are the basis for its use in medical imaging, and recent discoveries of its ability to induce ROS-mediated cell death open new avenues for its potential as a chemotherapeutic agent. The experimental protocols and quantitative data summarized herein provide a valuable resource for researchers and professionals in these fields.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. Benzoic acid, 2,3,5-triiodo-, sodium salt | 17274-12-3 | Benchchem [benchchem.com]

- 3. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 4. AN INHIBITOR OF AUXIN POLAR TRANSPORT, 2,3,5-TRIIODOBENZOIC ACID (TIBA), STIMULATES SHOOT GROWTH AND FLOWERING OF PARTIALLY COOLED TULIP BULBS | International Society for Horticultural Science [ishs.org]

- 5. The auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA) inhibits the stimulation of in vitro lateral root formation and the colonization of the tap-root cortex of Norway spruce (Picea abies) seedlings by the ectomycorrhizal fungus Laccaria bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current Radiographic Iodinated Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell nucleus directed 2,3,5-triiodobenzoic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 2,3,5-Triiodobenzoic Acid (TIBA), Sodium Salt on Plant Hormonal Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Triiodobenzoic acid (TIBA), and its sodium salt, is a synthetic plant growth regulator renowned for its potent and specific inhibition of polar auxin transport. This targeted action makes it an invaluable tool in plant biology research for dissecting the complex roles of auxin in virtually every aspect of plant growth and development. By disrupting the directional flow of auxin, TIBA induces a cascade of physiological effects, offering insights into auxin's regulatory networks. This technical guide provides an in-depth analysis of the effects of TIBA on plant hormonal pathways, with a primary focus on its mechanism of action on auxin transport. It further explores the consequential impacts on other key hormonal signaling pathways, including those of gibberellins, cytokinins, ethylene, and abscisic acid. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and cellular processes to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The principal and most well-characterized effect of 2,3,5-triiodobenzoic acid is the inhibition of polar auxin transport (PAT).[1][2][3] PAT is the directional, cell-to-cell movement of the plant hormone auxin, primarily indole-3-acetic acid (IAA), which is essential for establishing and maintaining auxin gradients that control a myriad of developmental processes, including embryogenesis, organ formation, apical dominance, and tropisms.[4]

TIBA achieves this inhibition by targeting the cellular machinery responsible for auxin efflux. Specifically, it is understood to interfere with the function of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers.[5] Recent studies have elucidated that TIBA's mechanism involves the actin cytoskeleton. TIBA has been shown to directly interact with villins, a family of actin-binding proteins, causing them to oligomerize and induce excessive bundling of actin filaments.[5] This disruption of actin dynamics impairs the trafficking and localization of PIN proteins to the plasma membrane, thereby reducing their availability to transport auxin out of the cell.[5]

Quantitative Effects on Plant Growth and Development

The inhibition of polar auxin transport by TIBA manifests in a variety of dose-dependent physiological and developmental changes. The following tables summarize some of the reported quantitative effects of TIBA on different plant species. It is important to note that the optimal concentration of TIBA can vary significantly depending on the plant species, the developmental stage, and the desired effect.

| Plant Species | TIBA Concentration | Observed Effect | Reference |

| Picea abies (Norway Spruce) | 1 µmol/l | Increased average root length. | [1] |

| Pinus nigra (Black Pine) | 1 µmol/l | More than doubled seed germination rate and increased average shoot length. | [1] |

| Picea abies, Picea omorika, Pinus sylvestris, Pinus nigra | 3 µmol/l | Significant negative effect on seed germination rate. | [1] |

| Arabidopsis thaliana | 10⁻⁵ M | Slight decrease in root growth rate. | [2] |

| Chickpea (Cicer arietinum) | 35 ppm (seed soaking) | Increased number of branches and leaves per plant. | [6] |

| Mung Bean (Vigna radiata) | 50 µM | Maximum inhibition of brassinosteroid-induced ethylene and ACC biosynthesis. | [3] |

| Tulip (Tulipa gesneriana) | 0.2% and 0.5% (w/w in lanolin) | Promoted shoot growth and flowering in partially cooled bulbs. | [7] |

| Cannabis (Cannabis sativa) | 0.5–2.5 mg L⁻¹ | Increased response of explants and multiplication rate in tissue culture. | [8] |

Table 1: Quantitative Effects of TIBA on Plant Growth and Development

Interactions with Other Plant Hormonal Pathways

While the primary target of TIBA is auxin transport, the resulting disruption of auxin homeostasis has cascading effects on other hormonal pathways. The intricate crosstalk between plant hormones means that altering the levels or distribution of one can significantly impact the synthesis, signaling, and response of others.

Gibberellins (GA)

There is evidence to suggest an interaction between TIBA and gibberellin signaling. In tulip bulbs, the application of TIBA in conjunction with gibberellic acid (GA₃) promoted earlier flowering and increased flower stalk elongation.[9] It was observed that this combined treatment led to higher endogenous IAA content in the basal plate and lower internodes, suggesting that the TIBA-induced blockage of auxin transport and subsequent auxin accumulation in the stems may enhance the effects of GA.[9] However, another study on tulips indicated that while TIBA inhibited internode elongation and the increase in diffusible auxin, it did not affect the amount of gibberellin.[10] This suggests that the interaction may be complex and context-dependent.

Cytokinins (CK)

The balance between auxin and cytokinin is a critical determinant of plant development, particularly the shoot-to-root ratio. Generally, auxin promotes root formation, while cytokinin promotes shoot growth.[11] By inhibiting basipetal auxin transport, TIBA can alter this ratio. In cannabis tissue culture, the promoting effect of TIBA on shoot regeneration is thought to be due to the correction of the auxin:cytokinin ratio, which is crucial for optimal shoot proliferation.[8]

Ethylene

TIBA has been shown to influence ethylene biosynthesis. In etiolated mung bean hypocotyls, TIBA at a concentration of 50 µM maximally inhibited brassinosteroid-induced ethylene and 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene, production.[3] This suggests that auxin transport is necessary for this brassinosteroid-induced response. Furthermore, in Arabidopsis, it has been demonstrated that the background level of ethylene can intensify the inhibitory effects of auxin transport inhibitors on root elongation.[4] High concentrations of auxin are known to stimulate ethylene production, which in turn can trigger abscisic acid biosynthesis and inhibit growth.[12]

Abscisic Acid (ABA)

The interaction between TIBA and abscisic acid is less direct but is linked through the auxin-ethylene crosstalk. High levels of auxin, which can accumulate in certain tissues due to TIBA treatment, can induce ethylene biosynthesis.[12] This ethylene can then trigger an increase in ABA levels, leading to growth inhibition.[12]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of TIBA on plant hormonal pathways.

Polar Auxin Transport Assay in Arabidopsis thaliana Inflorescence Stems

This protocol is adapted from established methods for measuring the movement of radiolabeled auxin.

Materials:

-

Arabidopsis thaliana plants with inflorescence stems approximately 5-10 cm tall.

-

[³H]IAA (radiolabeled indole-3-acetic acid).

-

TIBA sodium salt stock solution (e.g., 10 mM in DMSO or ethanol).

-

Agarose.

-

Microcentrifuge tubes.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

-

Razor blades.

-

Pipettes and tips.

Procedure:

-

Preparation of Donor and Receiver Agar Blocks:

-